Structural Differentiation: Unsubstituted Quinoxaline vs. 3-Methylquinoxaline Analog — Physicochemical Property Comparison
The target compound (CAS 2549054-05-7) incorporates an unsubstituted quinoxalin-2-yl group, whereas the closest commercially available analog carries a 3-methyl substituent on the quinoxaline ring (N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine) . This single methyl deletion reduces molecular weight from 421.5 to 407.5 g/mol (ΔMW = -14 Da, representing a 3.3% mass reduction) and eliminates a lipophilic methyl group adjacent to the quinoxaline N-1 position, which is predicted to alter both cLogP and the electron density distribution at the heterocyclic nitrogen capable of participating in hydrogen bonding with receptor targets . The unsubstituted quinoxaline scaffold also removes a potential site of CYP450-mediated methyl oxidation, which may confer differential metabolic stability compared to the 3-methyl analog [1].
| Evidence Dimension | Molecular weight and structural complexity |
|---|---|
| Target Compound Data | MW = 407.5 g/mol; C21H21N5O2S; unsubstituted quinoxaline at C-2 of piperidine |
| Comparator Or Baseline | 3-Methylquinoxaline analog: MW ≈ 421.5 g/mol (estimated); C22H23N5O2S; 3-methyl substituent present |
| Quantified Difference | ΔMW = −14 Da (−3.3%); removal of one methyl group eliminates a lipophilic moiety and a potential metabolic soft spot |
| Conditions | Calculated from molecular formulas; no experimental biological data available for direct comparison |
Why This Matters
For medicinal chemistry campaigns where subtle lipophilicity changes affect permeability, solubility, and CYP metabolism, the unsubstituted quinoxaline may provide a cleaner SAR starting point than the pre-methylated analog.
- [1] Goehring RR, Matsumura A, Shao B, Tao Y, et al. Substituted-quinoxaline-type piperidine compounds and the uses thereof. US Patent 8,846,929 B2. Patent disclosure establishing the SQTP compound class and the significance of quinoxaline substitution patterns for ORL-1 receptor modulation. Granted September 30, 2014. View Source
